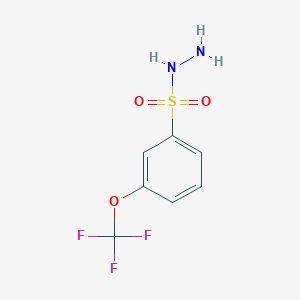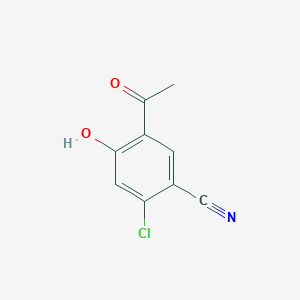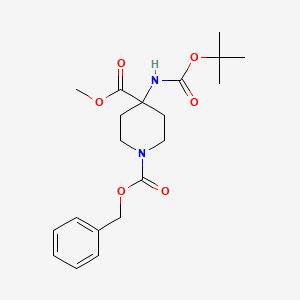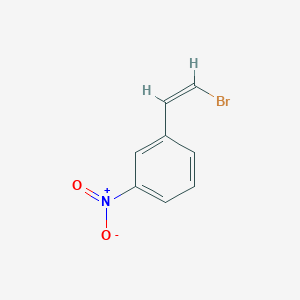
1-(3,4-Dichlorophenyl)-2-methoxyethanone
概述
描述
1-(3,4-Dichlorophenyl)-2-methoxyethanone, also known as 3,4-Dichlorophenyl-2-methoxyethanone or DCPME, is a synthetic organic compound with a broad range of applications in the fields of organic synthesis, biochemistry, and pharmacology. DCPME is a yellow-colored crystalline solid with a molecular weight of 214.04 g/mol and a melting point of 131-132 °C. DCPME is typically synthesized through a reaction of 3,4-dichlorobenzaldehyde and 2-methoxyethanol, and is widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
作用机制
The mechanism of action of DCPME is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an agonist of certain G-protein-coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPME are not well understood. However, it is believed to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed to have an agonist effect on certain G-protein-coupled receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The advantages of using DCPME in laboratory experiments include its low cost, availability, and stability. DCPME is relatively inexpensive, readily available, and has a long shelf life. Additionally, DCPME is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using DCPME in laboratory experiments is its lack of specificity. DCPME is not highly specific, meaning it can interact with multiple enzymes and receptors, making it difficult to study the specific effects of a given compound.
未来方向
Future research on DCPME should focus on understanding its mechanism of action in more detail, as well as its biochemical and physiological effects. Additionally, future research should focus on developing more specific methods for using DCPME in laboratory experiments, as well as developing methods for synthesizing DCPME more efficiently. Finally, future research should focus on developing new and innovative applications for DCPME, such as in the fields of drug development, biotechnology, and nanotechnology.
科学研究应用
DCPME has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. In organic synthesis, DCPME is used as a starting material for the synthesis of pharmaceuticals and other organic compounds. In biochemistry, DCPME is used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds. In pharmacology, DCPME is used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study the toxicity of various compounds.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCHFMJRKWQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B3085453.png)


![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)






![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)


